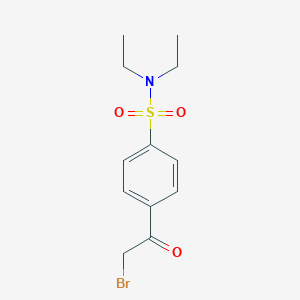

4-(bromoacetil)-N,N-dietilbencenosulfonamida

Descripción general

Descripción

4-(bromoacetyl)-N,N-diethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromoacetyl group attached to a benzene ring, which is further substituted with a diethylamino group and a sulfonamide group

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of sulfonamides, including 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide, exhibit promising anticancer properties. The compound has been studied for its potential to induce apoptosis in cancer cells. For instance, it has been linked to the activation of the caspase cascade, which plays a crucial role in programmed cell death. This mechanism is particularly relevant in treating drug-resistant cancers such as breast and prostate cancer .

Case Study: Induction of Apoptosis

- Compound: 4-(Bromoacetyl)-N,N-diethylbenzenesulfonamide

- Target: c-Myc oncogene

- Findings: The compound demonstrated effectiveness in inhibiting tumor growth by inducing apoptosis in hematopoietic malignancies .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. Studies have shown that compounds similar to 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-(Bromoacetyl)-N,N-diethyl... | E. coli | 15 |

| B. subtilis | 18 | |

| B. licheniformis | 20 |

Synthetic Intermediate

The compound serves as an essential intermediate in the synthesis of various bioactive molecules. Its bromoacetyl group allows for further functionalization, making it a versatile building block in organic synthesis.

Case Study: Synthesis of Novel Sulfonamides

- Methodology: The bromoacetyl group facilitates nucleophilic substitution reactions, leading to the formation of new sulfonamide derivatives.

- Outcome: New derivatives were screened for biological activity, demonstrating enhanced potency against specific targets compared to their parent compounds .

Electrochemical Applications

Recent studies have explored the electrochemical properties of 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide, focusing on its dealkylation and methoxylation reactions. These reactions are significant for developing greener synthetic methodologies.

Data Table: Electrochemical Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Mono-dealkylation | RVC electrodes, MeOH | 85 |

| Didealkylation | Batch electrolysis | 75 |

Mecanismo De Acción

Target of Action

For instance, 2-Bromoacetyl group has been reported to interact with Prostaglandin G/H synthase 1 .

Mode of Action

This group can undergo various chemical reactions, serving as a versatile building block in the preparation of polyfunctionalized heterocyclic systems .

Biochemical Pathways

They can influence various metabolic pathways, depending on the specific targets they interact with .

Pharmacokinetics

It’s known that the pharmacokinetics of a compound can greatly impact its bioavailability and therapeutic efficacy .

Result of Action

The bromoacetyl group is known to be reactive and can form covalent bonds with various biological targets, potentially leading to changes in cellular functions .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of many compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide typically involves the bromination of an acetyl group followed by sulfonamide formation. One common method involves the reaction of bromoacetyl bromide with N,N-diethylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide may involve large-scale bromination processes using bromoacetyl bromide. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-(bromoacetyl)-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, thiols, and primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic substitution: Formation of azido, thio, or amino derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Comparación Con Compuestos Similares

Similar Compounds

Bromoacetyl bromide: A simpler compound used in similar nucleophilic substitution reactions.

Chloroacetyl chloride: Another acylating agent with similar reactivity but different halogen substitution.

N,N-diethylbenzenesulfonamide: The parent compound without the bromoacetyl group

Uniqueness

4-(bromoacetyl)-N,N-diethylbenzenesulfonamide is unique due to the presence of both the bromoacetyl and sulfonamide groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for research and industrial purposes .

Actividad Biológica

4-(Bromoacetyl)-N,N-diethylbenzenesulfonamide is a sulfonamide compound notable for its potential biological activities, particularly as an enzyme inhibitor and in medicinal chemistry applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-(Bromoacetyl)-N,N-diethylbenzenesulfonamide features a bromoacetyl group attached to a benzene ring, which is further substituted with a diethylamino group and a sulfonamide group. The molecular formula is with a molecular weight of approximately 313.23 g/mol.

| Property | Value |

|---|---|

| Molecular Weight | 313.23 g/mol |

| XLogP3-AA | 1.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

The biological activity of 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide primarily stems from its ability to form covalent bonds with specific biological targets. The bromoacetyl moiety is particularly reactive, allowing it to interact with nucleophilic sites on enzymes, leading to their inhibition. This compound has shown activity against lipoxygenase, an enzyme involved in inflammatory processes, suggesting potential anti-inflammatory properties.

Target Enzymes

- Lipoxygenase : Inhibition may reduce inflammatory responses.

- Prostaglandin G/H Synthase : Interactions may affect pathways related to pain and inflammation.

Antimicrobial Properties

Research indicates that compounds similar to 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide exhibit antimicrobial properties. This suggests that this compound may have potential as an antimicrobial agent by targeting bacterial enzymes or metabolic pathways.

Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties due to its ability to modify proteins involved in cell proliferation and survival. The mechanism likely involves the inhibition of specific enzymes that are crucial for cancer cell metabolism.

Research Findings and Case Studies

Several studies have explored the biological activities of 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide:

-

Enzyme Inhibition Studies :

- A study demonstrated that the compound significantly inhibited lipoxygenase activity in vitro, providing a basis for its potential use in treating inflammatory diseases.

-

Antimicrobial Testing :

- In vitro assays showed that the compound exhibited bactericidal activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

-

Cancer Cell Line Studies :

- Research involving human cancer cell lines indicated that treatment with 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide resulted in reduced cell viability and increased apoptosis, suggesting its potential as an anticancer therapeutic.

Propiedades

IUPAC Name |

4-(2-bromoacetyl)-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO3S/c1-3-14(4-2)18(16,17)11-7-5-10(6-8-11)12(15)9-13/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSACATWDWOSQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355891 | |

| Record name | 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58722-36-4 | |

| Record name | 4-(bromoacetyl)-N,N-diethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.